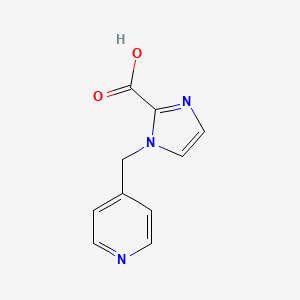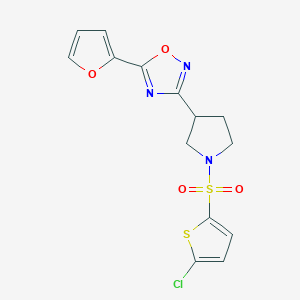
3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H12ClN3O4S2 and its molecular weight is 385.84. The purity is usually 95%.
BenchChem offers high-quality 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Molecular Design
Oxadiazoles, including compounds with structures similar to the one , are noted for their presence in a variety of heterocyclic compounds that possess significant biological activities. These activities range from antimicrobial to anticancer effects, showcasing the importance of these heterocycles in pharmaceutical chemistry. Oxadiazoles are derived from furan by replacing two methylene groups with nitrogen atoms, which alters their aromaticity and reactivity, making them resistant to electrophilic substitutions but prone to nucleophilic attacks under certain conditions (Abbasi et al., 2018).
Apoptosis Induction and Cancer Research
A specific derivative closely related to the compound of interest, "5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole", has been identified as a novel apoptosis inducer, showing activity against several breast and colorectal cancer cell lines. This discovery underscores the potential anticancer applications of such compounds, highlighting their ability to induce apoptosis and arrest cancer cells in specific phases of the cell cycle (Zhang et al., 2005).
Antimicrobial and Cytotoxic Activities
Sulfone-linked bis heterocycles, including those incorporating oxadiazole structures, have demonstrated significant antimicrobial activity and cytotoxicity against various bacterial and fungal strains, as well as certain cancer cell lines. This indicates the potential of these compounds in developing new antimicrobial agents and cancer therapeutics (Muralikrishna et al., 2012).
Organic Chemistry and Material Science
The synthesis and study of oxadiazole derivatives are of considerable interest in organic chemistry, particularly for applications in material science, such as the development of organic light-emitting diodes (OLEDs) and other electronic devices. The unique electronic properties of oxadiazoles make them suitable for use in high-performance materials (Gorohmaru et al., 2002).
Eigenschaften
IUPAC Name |
3-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S2/c15-11-3-4-12(23-11)24(19,20)18-6-5-9(8-18)13-16-14(22-17-13)10-2-1-7-21-10/h1-4,7,9H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVYQPBIGOFPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzaldehyde, 3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxy-](/img/structure/B2657194.png)
![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2657196.png)
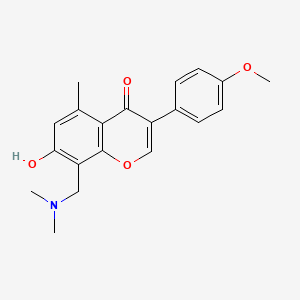
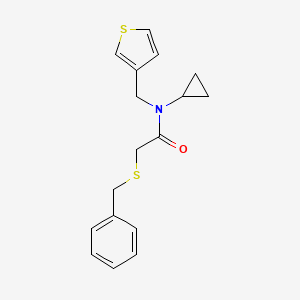
![N-[4-(1,3-benzoxazol-2-ylsulfanyl)-1-cyano-1-methylbutyl]-2-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2657201.png)
![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2657203.png)
![3-allyl-2-[(4-tert-butylbenzyl)thio]quinazolin-4(3H)-one](/img/structure/B2657204.png)

![4-Chloro-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2657208.png)
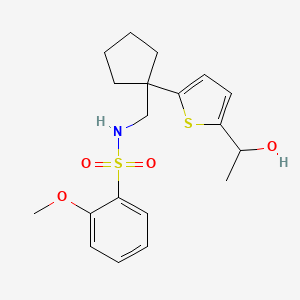
![3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2657211.png)
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-ylmethanamine hydrochloride](/img/structure/B2657212.png)
![3-(4-Methoxyphenyl)-7-[(3-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2657213.png)
